Molecular Weight and Ligand Efficiency Advantage Over NPB (BAD Phosphorylation Inhibitor)
N-Cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride (MW 346.3 g/mol) is substantially smaller than its most cited structural analog NPB (MW 524.48 g/mol). This molecular weight reduction of ~178 g/mol (34% decrease) translates to markedly higher ligand efficiency if target binding is retained . The lower molecular weight also correlates with improved predicted passive membrane permeability—a critical factor in cellular assay performance. For researchers requiring a minimal pharmacophoric probe of the N-cyclopentyl-piperazinyl-benzamide scaffold without the confounding contributions of the dichlorophenyl and hydroxyphenylmethyl substituents present in NPB, this compound provides a clean baseline .
| Evidence Dimension | Molecular weight and structural minimalism for scaffold probing |
|---|---|
| Target Compound Data | MW 346.3 g/mol; unsubstituted piperazine NH group available for derivatization |
| Comparator Or Baseline | NPB (CAS 2247491-97-8): MW 524.48 g/mol; piperazine substituted with 2,3-dichlorophenyl and constrained by hydroxyphenylmethyl linker |
| Quantified Difference | MW reduction of 178.18 g/mol (34.0%); absence of three substituent moieties that limit chemical diversification |
| Conditions | Calculated molecular weights based on free base forms using standard atomic masses |
Why This Matters
Lower molecular weight and structural simplicity make the compound a superior starting point for fragment-based or parallel library synthesis, where molecular complexity penalties in subsequent lead optimization must be minimized.
